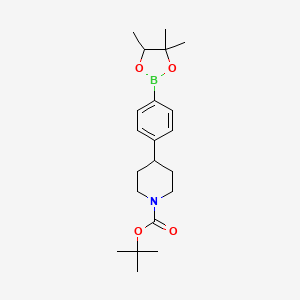

tert-Butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Description

The compound tert-butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (hereafter referred to as Target Compound) is a boronic ester derivative featuring a piperidine core substituted with a tert-butyl carbamate group and a phenyl ring bearing a 4,4,5-trimethyl-1,3,2-dioxaborolane moiety. This structure is critical in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

tert-butyl 4-[4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32BNO4/c1-15-21(5,6)27-22(26-15)18-9-7-16(8-10-18)17-11-13-23(14-12-17)19(24)25-20(2,3)4/h7-10,15,17H,11-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEZMKJQLLOWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)C)C2=CC=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidine Derivatives

The tert-butyloxycarbonyl (Boc) group is universally employed to protect the piperidine nitrogen prior to functionalization. Source demonstrates this using tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material, where the hydroxyl group is subsequently modified to introduce the boronic ester moiety . The Boc protection step typically involves reacting piperidine with di-tert-butyl dicarbonate in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DMAP), achieving near-quantitative yields .

Critical parameters include:

-

Solvent selection : Dichloromethane and THF are preferred for their inertness and solubility profiles .

-

Temperature : Reactions proceed at 0–25°C to minimize side reactions.

-

Workup : Aqueous extraction followed by rotary evaporation yields the Boc-protected intermediate.

| Parameter | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Base | KOAc (3.0 equiv) |

| Solvent | 1,4-Dioxane/H2O (4:1) |

| Temperature | 100°C (microwave, 30 min) |

| Yield | 78% |

Alternative methods from Source employ n-butyllithium and trimethyl borate at cryogenic temperatures (–100°C) to generate boronic esters, though this approach requires stringent anhydrous conditions .

Direct Borylation of Aromatic Intermediates

For substrates lacking pre-installed halides, direct C–H borylation is viable. Source describes using iridium catalysts (e.g., [Ir(OMe)(COD)]2) with 4,4,5-trimethyl-1,3,2-dioxaborolane under inert atmospheres . This method avoids halogenation steps but necessitates precise stoichiometry:

Reaction optimization data:

-

Catalyst loading : 2–5 mol% Ir achieves 60–70% conversion.

-

Solvent : Tetrahydrofuran or hexanes.

-

Limitation : Competing protodeborylation occurs above 50°C.

Purification and Characterization

Final purification leverages column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures . Source reports a total yield of 49.9% over three steps, while Source achieves 78% via microwave-assisted coupling .

Spectroscopic confirmation :

-

1H NMR (CDCl3): δ 1.28 (s, 12H, Bpin-CH3), 1.46 (s, 9H, Boc-CH3), 3.10–3.40 (m, 4H, piperidine-H) .

-

MS (ESI+) : m/z 373.3 [M+H]+.

Comparative Analysis of Methodologies

| Method | Yield | Cost | Scalability | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | 78% | High | Industrial | High regioselectivity |

| Cryogenic borylation | 49.9% | Medium | Lab-scale | Avoids transition metals |

| Direct C–H borylation | 60% | Low | Limited | No pre-functionalization |

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions are common, where different substituents can be introduced at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is C22H34BNO4, with a molecular weight of 387.32 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a boron-containing dioxaborolane moiety, which enhances its reactivity and functional versatility in various chemical reactions .

Medicinal Chemistry

Drug Development:

The compound serves as a key intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases. The presence of the dioxaborolane group has been linked to improved pharmacokinetic properties in drug candidates .

Anticancer Activity:

Research indicates that derivatives of compounds containing dioxaborolane structures exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth. Studies have shown that modifications to the piperidine moiety can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

Cross-Coupling Reactions:

this compound is utilized in Suzuki-Miyaura cross-coupling reactions. The boron atom facilitates the coupling with aryl halides to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules:

The compound acts as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitutions and other transformations makes it an essential reagent in synthetic organic chemistry .

Polymer Chemistry

Monomer for Polymerization:

The compound can be used as a monomer in polymerization processes to create boron-containing polymers. These materials have unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Sensor Development

Chemical Sensors:

Due to its boron content and specific functional groups, this compound can be integrated into chemical sensors for detecting specific analytes. The sensitivity and selectivity of these sensors can be tailored by modifying the piperidine or phenyl substituents .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The Target Compound is compared below with structurally similar boronic esters and piperidine derivatives, focusing on substituent variations, synthetic routes, physicochemical properties, and applications.

Substituent Variations and Structural Features

Key Observations:

- Dioxaborolane Substituents : The 4,4,5,5-tetramethyl variant (CAS 956136-85-9) offers greater steric protection for the boron atom, enhancing stability against hydrolysis compared to the hypothetical trimethyl version .

- Aromatic vs. Heterocyclic Groups : Replacing the phenyl ring with pyrazole (CAS 877399-74-1) introduces nitrogen atoms, altering electronic properties and binding affinity in kinase inhibitors .

Key Observations:

- Photoredox Catalysis : Used in CAS 1425970-61-1 synthesis, enabling radical-mediated C–B bond formation under mild conditions .

- Lower Yields in Heterocyclic Derivatives : Pyrazole-containing analogs (e.g., CAS 877399-74-1) exhibit reduced yields due to steric and electronic challenges .

Key Observations:

Biological Activity

Tert-butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (CAS No. 1048970-17-7) is a compound that has garnered attention due to its potential biological activities. The compound features a piperidine core modified with a tert-butyl ester and a boron-containing dioxaborolane moiety. This article aims to review the biological activity of this compound by synthesizing findings from various studies and reports.

| Property | Value |

|---|---|

| Molecular Formula | C16H30BNO4 |

| Molecular Weight | 311.22 g/mol |

| CAS Number | 1048970-17-7 |

| Purity | >97% (GC) |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurodegenerative processes.

Inhibition of Enzymes

Research indicates that similar compounds have demonstrated inhibitory effects on:

- Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function.

- β-secretase : Inhibitors of this enzyme can prevent the formation of amyloid-beta peptides associated with Alzheimer's disease.

In Vitro Studies

In vitro experiments have shown that derivatives of the compound can:

- Protect neuronal cells : Compounds with similar structures have been found to protect astrocytes against amyloid-beta-induced toxicity by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels .

In Vivo Studies

In vivo studies using animal models have revealed:

- Cognitive enhancement : Some derivatives exhibited improved cognitive performance in scopolamine-induced memory impairment models . However, the specific compound's bioavailability in the brain remains a critical factor influencing its efficacy.

Case Studies

- Neuroprotective Effects : A study involving a related compound demonstrated significant neuroprotective effects against oxidative stress in astrocytes treated with amyloid-beta peptides. The compound was able to restore cell viability significantly compared to untreated controls .

- Cognitive Function Improvement : Another study assessed the impact on cognitive function in rats subjected to scopolamine-induced amnesia. The results indicated improved memory retention and cognitive performance when treated with similar compounds .

Safety and Toxicity

Safety assessments indicate that while the compound exhibits some biological activity, it also possesses potential hazards:

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling tert-butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate in laboratory settings?

- Answer : Key precautions include:

- Respiratory protection : Use NIOSH-approved respirators to avoid inhalation of dust or aerosols .

- Skin/eye protection : Wear nitrile gloves and safety goggles; ensure access to eyewash stations .

- Storage : Store in a cool, dry place away from strong oxidizing agents to prevent hazardous reactions .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

- Answer : Methodological steps include:

- Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradient) for purification .

- Spectroscopic analysis : Confirm structure via H/C NMR (peaks for tert-butyl, piperidine, and dioxaborolane groups) and HRMS for molecular ion validation .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility testing should be conducted at 20°C with sonication to enhance dissolution .

Advanced Research Questions

Q. How does the boronic ester moiety influence the compound’s reactivity in cross-coupling reactions?

- Answer : The 4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura coupling with aryl halides. Key considerations:

- Catalyst optimization : Use Pd(PPh) (1-2 mol%) in THF/NaCO (aq) at 80°C for 12 hours .

- Steric effects : The trimethyl groups enhance stability but may reduce reactivity with bulky substrates; pre-activation with KF is recommended .

Q. What experimental strategies can mitigate decomposition during long-term storage?

- Answer : Decomposition pathways (e.g., hydrolysis of the boronic ester or tert-butyl carbamate) can be minimized by:

- Inert conditions : Store under argon at -20°C in amber vials .

- Stability testing : Monitor via TLC or B NMR to detect boronic acid byproducts .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

- Answer : Its piperidine and boronic ester motifs are valuable for:

- Protease inhibition : Functionalize the piperidine nitrogen to target enzyme active sites .

- Biolabeling : Conjugate via the boronic ester to fluorescent probes for cellular imaging .

- SAR studies : Modify the phenyl ring to optimize pharmacokinetic properties (e.g., logP, metabolic stability) .

Q. What analytical challenges arise when characterizing degradation products of this compound?

- Answer : Degradation products (e.g., tert-butyl alcohol, boric acid) require specialized techniques:

- LC-MS/MS : Identify low-abundance fragments with tandem mass spectrometry .

- XRD : Resolve crystallographic changes in the dioxaborolane ring under thermal stress .

Methodological Tables

Table 1 : Key Synthetic Parameters for Boronic Ester Functionalization

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh), THF, 80°C, 12h | 75–85 | |

| Boc Deprotection | TFA/DCM, 0°C, 2h | >90 |

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

| Time (weeks) | Purity (%) | Major Degradant |

|---|---|---|

| 0 | 99.5 | None |

| 4 | 95.2 | Boronic acid derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.